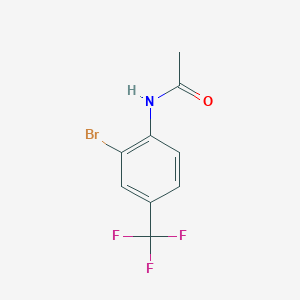

4-Acetamido-3-bromobenzotrifluoride

描述

4-Acetamido-3-bromobenzotrifluoride, also known by its IUPAC name N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide, is a trifluoromethylated aniline derivative. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 4th position of the benzene ring, along with an acetamido group at the 1st position. It is a white to slightly yellow crystalline powder with a molecular weight of 282.06 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

4-Acetamido-3-bromobenzotrifluoride can be synthesized through various methods, including:

Friedel-Crafts Acylation Reaction: This method involves the acylation of 3-bromobenzotrifluoride with acetanilide in the presence of a dehydrating agent such as phosphorus pentoxide.

Substitution Reaction: The bromine atom in 3-bromobenzotrifluoride can be substituted with an acetamido group using acetanilide under appropriate reaction conditions.

Halogenation Reaction: The trifluoromethyl group can be introduced into the benzene ring through halogenation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yield and purity, and the product is purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

Hydrolysis: The amide bond in 4-Acetamido-3-bromobenzotrifluoride can be cleaved under acidic or basic conditions, yielding acetic acid and 3-bromo-4-trifluoromethylaniline.

Substitution Reactions: The bromine atom is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to cleave the amide bond.

Substitution Reactions: Amines and other nucleophiles are used to substitute the bromine atom.

Major Products Formed

Hydrolysis: Acetic acid and 3-bromo-4-trifluoromethylaniline.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Intermediates

4-Acetamido-3-bromobenzotrifluoride serves as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the preparation of compounds that exhibit biological activity against various diseases. For example, it has been utilized in the synthesis of derivatives that target herpes viruses, showcasing its relevance in medicinal chemistry .

Agrochemical Development

The compound is also employed in the development of agrochemicals. Its ability to act as a building block for more complex structures allows researchers to create novel herbicides and pesticides that can enhance agricultural productivity while minimizing environmental impact .

Functionalization Reactions

Recent studies have highlighted its role in functionalization reactions, particularly involving trifluoromethyl groups. The compound can participate in transformations that yield valuable products such as methyl dithioesters, which are important for late-stage functionalizations of pharmaceuticals . This demonstrates its versatility and importance in synthetic organic chemistry.

Case Study 1: Synthesis of Methyl Dithioesters

A study published in Chemical Communications described a method for synthesizing methyl dithioesters from trifluoromethylarenes, including derivatives of this compound. The reaction conditions were optimized to achieve yields of up to 77% for certain substrates, illustrating the compound's utility in producing complex sulfur-containing compounds .

Case Study 2: Late-stage Functionalization

Another research project focused on utilizing this compound for the late-stage functionalization of known pharmaceutical agents like leflunomide and celecoxib. The transformations yielded novel derivatives with potential therapeutic benefits, showcasing the compound's relevance in drug development .

Table 1: Yield Data for Functionalization Reactions

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Synthesis of Methyl Dithioester | This compound | 77 |

| Late-stage Functionalization | Leflunomide | 36 |

| Late-stage Functionalization | Celecoxib | 27 |

作用机制

The mechanism of action of 4-Acetamido-3-bromobenzotrifluoride is not well-documented. research on similar acetamido-substituted compounds provides insights into its potential mechanisms. For instance, compounds with similar structures have been shown to exhibit cytotoxicity against cancer cells by inhibiting tubulin polymerization. The presence of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide) creates a polar molecule with potential for interesting reactivity.

相似化合物的比较

Similar Compounds

4-Bromobenzotrifluoride: Lacks the acetamido group, making it less reactive in certain substitution reactions.

4-(Trifluoromethyl)benzyl bromide: Contains a benzyl bromide group instead of an acetamido group, leading to different reactivity and applications.

Uniqueness

4-Acetamido-3-bromobenzotrifluoride is unique due to the combination of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide), which creates a polar molecule with potential for diverse reactivity and applications.

生物活性

4-Acetamido-3-bromobenzotrifluoride is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H7BrF3N. It features a bromine atom and a trifluoromethyl group, which are known to influence its biological properties. The presence of the acetamido group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of benzotrifluoride compounds exhibit significant antimicrobial properties. For example, studies on similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-3-trifluoromethyl aniline | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | TBD |

| 3-Bromo-4-methylbenzotrifluoride | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values for this compound need further investigation.

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary studies on structurally similar benzotrifluoride derivatives have shown low cytotoxicity in mammalian cell lines, indicating that this compound may also be safe for use in therapeutic contexts.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various benzotrifluoride derivatives on L6 cells, it was found that compounds with trifluoromethyl groups exhibited selective toxicity at higher concentrations. The IC50 values ranged from 10 to 50 µM, suggesting a need for careful dosage in therapeutic applications.

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : Compounds with bromine and trifluoromethyl groups can disrupt bacterial membranes, leading to increased permeability and cell death.

- Interference with DNA Synthesis : Some derivatives interfere with nucleic acid synthesis, thereby inhibiting bacterial growth.

属性

IUPAC Name |

N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPBNPXYQLCJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351671 | |

| Record name | 4-Acetamido-3-bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-49-6 | |

| Record name | N-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。